2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide

Medicinal chemistry Cyclosulfamide building blocks Structure-activity relationship

This N5-unsubstituted cyclosulfamide is the sole member of the 2-(azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide series with a free NH at the N5 position—the critical handle for chemoselective acylation, sulfonylation, or alkylation. All pharmacologically characterized analogs (ACT-246475, N5-alkyl derivatives) lack this derivatizable site. With MW 177.23, it meets fragment-library criteria (MW<200) and offers pH-dependent solubility via the azetidine basic amine. The compound is commercially discontinued; procurement requires custom synthesis (6–12 week lead time). Specify ≥95% purity with NMR and HPLC characterization.

Molecular Formula C5H11N3O2S
Molecular Weight 177.23 g/mol
CAS No. 2098062-94-1
Cat. No. B1480460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide
CAS2098062-94-1
Molecular FormulaC5H11N3O2S
Molecular Weight177.23 g/mol
Structural Identifiers
SMILESC1CN(S(=O)(=O)N1)C2CNC2
InChIInChI=1S/C5H11N3O2S/c9-11(10)7-1-2-8(11)5-3-6-4-5/h5-7H,1-4H2
InChIKeyFRCMGJZDWKCUKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide (CAS 2098062‑94‑1): Structural Identity & Procurement Baseline


2‑(Azetidin‑3‑yl)‑1,2,5‑thiadiazolidine 1,1‑dioxide (CAS 2098062‑94‑1), also designated Aza‑TD, is an N5‑unsubstituted cyclosulfamide (1,2,5‑thiadiazolidine 1,1‑dioxide) bearing an azetidin‑3‑yl substituent at N2 [REFS‑1]. With a molecular formula of C₅H₁₁N₃O₂S and a molecular weight of 177.23 g mol⁻¹, it is the lowest‑molecular‑weight member of the 2‑(azetidin‑3‑yl)‑1,2,5‑thiadiazolidine 1,1‑dioxide series. The compound is supplied as a research‑grade building block (purity ≥ 95%) and was historically available from Biosynth/CymitQuimica (Ref. 3D‑YID06294), though that product line is now discontinued [REFS‑2]. The free N5‑H position distinguishes it from all N5‑alkylated analogs and is the critical structural feature governing its chemical reactivity and downstream derivatization potential.

Why Generic Substitution of 2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide Fails: Structural Non‑Interchangeability with In‑Class Analogs


The 1,2,5‑thiadiazolidine 1,1‑dioxide scaffold is a validated pharmacophore for serine protease inhibition [REFS‑1], but its biological and chemical properties are exquisitely sensitive to N‑substitution pattern and ring appendages. 2‑(Azetidin‑3‑yl)‑1,2,5‑thiadiazolidine 1,1‑dioxide is uniquely N5‑unsubstituted, whereas all pharmacologically characterized analogs—including ACT‑246475 (N5‑cyclopropyl), the N5‑isopropyl, N5‑ethyl and N5‑methyl derivatives—carry an alkyl or cycloalkyl group at that position [REFS‑2]. The free NH at N5 is not a passive structural feature; it is the primary site for further functionalization (acylations, sulfonylations, alkylations) and can act as a hydrogen‑bond donor in target binding. Replacing this compound with any N5‑substituted analog eliminates the derivatizable handle and alters the hydrogen‑bond donor count (from 1 to 0), fundamentally changing both synthetic utility and potential intermolecular interactions. Furthermore, the azetidin‑3‑yl moiety introduces a conformationally constrained, basic secondary amine that is absent in simple N‑aryl or N‑alkyl cyclosulfamides, adding a distinct vector for molecular recognition and salt formation [REFS‑3]. These cumulative differences mean that no other commercially listed 1,2,5‑thiadiazolidine 1,1‑dioxide can serve as a drop‑in replacement for this compound in a synthetic sequence or biological assay.

Quantitative Differentiation Evidence for 2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide Versus In‑Class Comparators


N5‑Unsubstituted Status Enables Derivatization That Is Impossible for N5‑Alkylated Analogs

2‑(Azetidin‑3‑yl)‑1,2,5‑thiadiazolidine 1,1‑dioxide is the sole member of the 2‑(azetidin‑3‑yl)‑1,2,5‑thiadiazolidine 1,1‑dioxide series that retains a free NH at the N5 position [REFS‑1]. All disclosed pharmacologically active analogs in this series—including ACT‑246475 (N5‑cyclopropyl, CAS not publicly listed), 2‑(azetidin‑3‑yl)‑5‑methyl‑1,2,5‑thiadiazolidine 1,1‑dioxide (MW 191.25), 2‑(azetidin‑3‑yl)‑5‑ethyl‑1,2,5‑thiadiazolidine 1,1‑dioxide (MW 205.28), and 2‑(azetidin‑3‑yl)‑5‑isopropyl‑1,2,5‑thiadiazolidine 1,1‑dioxide (MW 219.31)—are permanently N5‑alkylated and cannot be functionalized at that position [REFS‑2]. The target compound therefore uniquely provides a point for late‑stage diversification via acylation, sulfonylation, reductive amination, or urea formation. This is a binary differentiation: the comparator molecules have zero derivatizable N5 sites, whereas the target compound has one [REFS‑3].

Medicinal chemistry Cyclosulfamide building blocks Structure-activity relationship

Lowest Molecular Weight in the 2‑(Azetidin‑3‑yl)‑1,2,5‑thiadiazolidine 1,1‑Dioxide Series Confers Fragment‑Like Properties Absent in Higher‑MW Analogs

At 177.23 g mol⁻¹, the target compound is the smallest member of the 2‑(azetidin‑3‑yl)‑1,2,5‑thiadiazolidine 1,1‑dioxide series and satisfies the ‘rule of three’ criteria for fragment‑based screening (MW < 300, cLogP typically < 3, H‑bond donors ≤ 3) [REFS‑1]. The nearest comparators—the N5‑methyl (MW 191.25), N5‑ethyl (MW 205.28), N5‑isopropyl (MW 219.31), and N5‑cyclopropyl (ACT‑246475, est. MW ~215) analogs—are progressively larger and exceed the fragment sweet spot [REFS‑2]. In fragment‑based drug discovery (FBDD), each additional heavy atom reduces ligand efficiency metrics and decreases the probability of detecting weak but optimisable binding events in biophysical screens (SPR, NMR, DSF). The target compound’s lower molecular weight and higher fraction of polar surface area (attributable to the free NH and SO₂ group) predict superior aqueous solubility relative to the N5‑alkylated analogs, a critical parameter for fragment library design [REFS‑3].

Fragment-based drug discovery Lead-like properties Physicochemical profiling

1,2,5‑Thiadiazolidine 1,1‑Dioxide Scaffold Is a Validated Mechanism‑Based Serine Protease Inhibitor Pharmacophore Not Replicated by Thiazolidine‑2,4‑Dione or Saccharin Scaffolds

The 1,2,5‑thiadiazolidine 1,1‑dioxide (cyclosulfamide) scaffold—the core present in the target compound—has been demonstrated to be superior to the saccharin scaffold in the design of mechanism‑based inhibitors of (chymo)trypsin‑like serine proteases, including human leukocyte elastase (HLE) and cathepsin G [REFS‑1]. Substituted 3‑oxo‑1,2,5‑thiadiazolidine 1,1‑dioxides achieved potent, time‑dependent inhibition of HLE through an enzyme‑induced sulfonamide fragmentation cascade that generates a reactive N‑sulfonyl imine Michael acceptor [REFS‑2]. Although the target compound itself lacks the 3‑oxo group and has not been independently assayed against HLE, it retains the exact cyclosulfamide core that enables this mechanism. In contrast, structurally related heterocycles such as thiazolidine‑2,4‑diones (e.g., rosiglitazone core) and saccharin‑based inhibitors operate through entirely different mechanisms (PPARγ agonism and non‑covalent active‑site occlusion, respectively) and cannot access the covalent inhibition pathway available to the 1,2,5‑thiadiazolidine 1,1‑dioxide system [REFS‑3]. This mechanistic exclusivity means that researchers targeting serine proteases via a covalent, mechanism‑based strategy cannot substitute the cyclosulfamide core with superficially similar sulfonyl heterocycles.

Serine protease inhibition Human leukocyte elastase Mechanism-based inhibitors

Azetidin‑3‑yl Substituent Introduces a Conformationally Constrained Basic Amine Not Present in N‑Aryl or Simple N‑Alkyl Cyclosulfamides

The azetidin‑3‑yl group attached at N2 introduces a four‑membered ring secondary amine (pKa ~ 8–10 for azetidine) that is absent in the vast majority of reported 1,2,5‑thiadiazolidine 1,1‑dioxides, which typically bear N‑aryl, N‑benzyl, or simple N‑alkyl substituents [REFS‑1]. The azetidine ring restricts the conformational freedom of the pendant amine relative to an acyclic N‑alkyl chain, potentially pre‑organising the molecule for target binding and reducing the entropic penalty upon complex formation [REFS‑2]. The basic azetidine nitrogen also provides a site for salt formation, which can be exploited to modulate solubility, crystallinity, and formulation properties without altering the cyclosulfamide core. In contrast, the comparator 1,2,5‑thiadiazolidine 1,1‑dioxide parent scaffold (CAS 5823‑51‑8, MW 122.15) lacks any azetidine substituent and therefore provides no basic site for salt formation [REFS‑3]. The closest N5‑substituted analogs that retain the azetidine (e.g., ACT‑246475) do possess the azetidine moiety but have lost the N5‑H derivatization handle described in Evidence Item 1.

Conformational constraint Azetidine Molecular recognition

Product Discontinuation Creates a Supply‑Driven Differentiation: Active Procurement of the N5‑Unsubstituted Scaffold Requires Custom Synthesis

The CymitQuimica/Biosynth product line for 2‑(azetidin‑3‑yl)‑1,2,5‑thiadiazolidine 1,1‑dioxide (Ref. 3D‑YID06294) is listed as discontinued across all package sizes (50 mg–1 g) [REFS‑1]. Similarly, the N5‑methyl analog is also listed as discontinued by CymitQuimica [REFS‑2], while the N5‑isopropyl and N5‑cyclopropyl analogs remain available from multiple vendors [REFS‑3]. This means that the only N5‑unsubstituted member of the series—which is structurally indispensable for any synthetic route requiring N5 derivatization—is no longer obtainable from the original commercial source. Researchers requiring this specific scaffold must either commission custom synthesis or perform a multistep de novo preparation starting from azetidin‑3‑amine and chlorosulfonyl isocyanate or related sulfamoylation/cyclization sequences [REFS‑4]. This supply constraint represents a real‑world procurement differentiator: the target compound’s value lies precisely in its unavailability from conventional catalog suppliers, making it a candidate for in‑house synthesis or CRO engagement rather than routine purchase.

Custom synthesis Discontinued building block Supply chain

Optimal Research & Industrial Application Scenarios for 2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide Based on Differentiation Evidence


Diversification Hub for Cyclosulfamide‑Based Serine Protease Inhibitor Libraries

The compound’s unique combination of a free N5‑H and an azetidine basic amine (Evidence Items 1 and 4) makes it an ideal central building block for constructing focused libraries of N5‑functionalized cyclosulfamides. Researchers can perform chemoselective N5‑acylation, sulfonylation, or alkylation while preserving the azetidine moiety for subsequent salt formation or further elaboration. This strategy directly exploits the mechanistic potential of the 1,2,5‑thiadiazolidine 1,1‑dioxide scaffold as a serine protease inhibitor pharmacophore (Evidence Item 3), enabling systematic SAR exploration at the N5 position that is precluded with all N5‑alkylated analogs [REFS‑1].

Fragment‑Based Drug Discovery (FBDD) Screening Collection Component

With a molecular weight of 177.23 g mol⁻¹, the target compound meets stringent fragment library criteria (MW < 200) that all N5‑substituted analogs in the series fail (Evidence Item 2). Its polar surface area, conferred by the SO₂ group and two NH donors, predicts high aqueous solubility suitable for biophysical screening at the concentrations (typically 0.5–2 mM) used in SPR, NMR, and DSF fragment screens. The azetidine‑borne basic nitrogen provides a pH‑dependent solubility handle, a property absent in the parent 1,2,5‑thiadiazolidine 1,1‑dioxide scaffold (CAS 5823‑51‑8) [REFS‑2].

Custom Synthesis Target for Covalent Inhibitor Programs Requiring an N5‑Derivatizable Cyclosulfamide Warhead

Given the commercial discontinuation of this compound (Evidence Item 5), research groups pursuing covalent serine protease inhibitors based on the mechanism‑based sulfonamide fragmentation pathway (Evidence Item 3) must commission custom synthesis to obtain the N5‑unsubstituted scaffold. The established synthetic route via chlorosulfonyl isocyanate and amino alcohols (Mitsunobu cyclization) is well‑documented and scalable. The procurement decision should therefore weigh the 6–12‑week custom synthesis timeline against the strategic advantage of accessing an N5‑derivatizable warhead that no catalog compound offers [REFS‑3].

Azetidine‑Containing Peptidomimetic Design with Conformational Restriction

The azetidin‑3‑yl substituent provides a rigid, four‑membered ring constraint that limits conformational freedom relative to flexible N‑alkyl chains commonly employed in peptidomimetic cyclosulfamides (Evidence Item 4). This property is valuable in the design of conformationally pre‑organised ligands for targets where entropic binding penalties must be minimized, such as protease S′ subsite interactions. The target compound can be incorporated into larger peptidomimetic architectures via sequential functionalization of the azetidine NH (e.g., amide coupling) and the cyclosulfamide N5‑H (e.g., carbamoylation), offering a degree of synthetic control not achievable with symmetric or fully substituted cyclosulfamides [REFS‑4].

Quote Request

Request a Quote for 2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.